2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid
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Overview
Description
2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid is a synthetic organic compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol . This compound is characterized by its cyclohexyl group, ethoxy group, and propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid typically involves the reaction of cyclohexylamine with ethyl 4-oxobutanoate under controlled conditions. The reaction proceeds through nucleophilic substitution, followed by esterification and subsequent hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include cyclohexyl ketones, cyclohexyl alcohols, and substituted propanoic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]acetic acid
- 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]butanoic acid
- 2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]pentanoic acid
Uniqueness
2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group provides steric hindrance, while the ethoxy and propanoic acid moieties offer versatility in chemical modifications and interactions .
Biological Activity
2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid, also known by its CAS number 460720-14-3, is a complex organic compound primarily recognized for its structural characteristics that include a cyclohexyl group and an ethoxy substituent. This compound is a derivative of amino acids, exhibiting potential biological activities that warrant further investigation.
The molecular formula of this compound is C15H27NO4, with a molecular weight of 285.38 g/mol. Its structure features two nitrogen atoms typical in amino acid derivatives, which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H27NO4 |
Molecular Weight | 285.38 g/mol |
CAS Number | 460720-14-3 |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cardiovascular health and neuroprotection. As an impurity in angiotensin-converting enzyme (ACE) inhibitors like Enalapril, it may influence the pharmacodynamics and pharmacokinetics of the primary drug, potentially modulating enzymatic pathways related to blood pressure regulation.
Cardiovascular Effects
Studies have suggested that this compound can modulate enzymatic activity associated with cardiovascular health. The presence of cyclohexyl and ethoxy groups may enhance its interaction with specific receptors or enzymes involved in cardiovascular function.
Neuroprotective Potential
Further investigations have pointed towards its potential neuroprotective effects, particularly in the context of Alzheimer's disease. Compounds structurally related to this compound have been shown to inhibit β-amyloid peptide release, which is crucial in Alzheimer's pathology.
The exact mechanisms through which this compound exerts its effects remain to be fully elucidated. However, it is hypothesized that its structural features allow for interactions with various enzymes and receptors, influencing metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Inhibition of Cyclooxygenase (COX) : Research on related compounds has highlighted their ability to inhibit COX enzymes, which are critical in inflammatory processes. This suggests a potential anti-inflammatory role for derivatives like this compound .
- Neuroprotective Studies : Investigations into compounds with similar structures have demonstrated their ability to protect neuronal cells from damage caused by β-amyloid peptides, indicating a promising avenue for Alzheimer's treatment.
- Enzymatic Modulation : Interaction studies have shown that this compound can influence enzymatic activity related to blood pressure regulation, reinforcing its potential cardiovascular benefits.
Properties
Molecular Formula |
C15H27NO4 |
---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h11-13,16H,3-10H2,1-2H3,(H,17,18) |
InChI Key |
SSKKXRIKYHEFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)O |
Origin of Product |
United States |
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